Cyclohexanol, 1-(1-methyl-2-propenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-(1-methyl-2-propenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with isoprene in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of cyclohexanol, 1-(1-methyl-2-propenyl)- may involve the catalytic hydrogenation of the corresponding cyclohexanone derivative. This process is often carried out in a continuous flow reactor to ensure high efficiency and yield.
Types of Reactions:
Oxidation: Cyclohexanol, 1-(1-methyl-2-propenyl)- can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in cyclohexanol, 1-(1-methyl-2-propenyl)- can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Cyclohexanone, 1-(1-methyl-2-propenyl)-.
Reduction: Cyclohexane, 1-(1-methyl-2-propenyl)-.
Substitution: Cyclohexyl chloride, 1-(1-methyl-2-propenyl)-.
Scientific Research Applications
Cyclohexanol, 1-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexanol, 1-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Cyclohexanol, 1-(1-methyl-2-propenyl)- can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the 1-methyl-2-propenyl substituent, making it less sterically hindered.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
1-Methylcyclohexanol: Has a methyl group instead of the 1-methyl-2-propenyl substituent, affecting its chemical properties.
Properties
CAS No. |
36971-11-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-but-3-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-3-9(2)10(11)7-5-4-6-8-10/h3,9,11H,1,4-8H2,2H3 |
InChI Key |
VIUDIHSMXOBGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(CCCCC1)O |
Origin of Product |
United States |
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